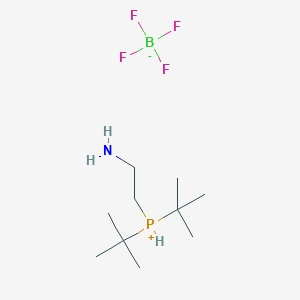

(2-Aminoethyl)di-tert-butylphosphonium tetrafluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Aminoethyl)di-tert-butylphosphonium tetrafluoroborate is a chemical compound with the empirical formula C10H26B2F8NP. It is a phosphonium salt that is often used as a ligand in various chemical reactions, particularly in cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)di-tert-butylphosphonium tetrafluoroborate typically involves the reaction of di-tert-butylphosphine with 2-aminoethyl chloride in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt . The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and more robust equipment to handle the reaction conditions efficiently. The final product is usually purified through crystallization or recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)di-tert-butylphosphonium tetrafluoroborate is known to undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Chemistry

In chemistry, (2-Aminoethyl)di-tert-butylphosphonium tetrafluoroborate is widely used as a ligand in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions. These reactions are essential for forming carbon-carbon and carbon-nitrogen bonds in organic synthesis .

Biology and Medicine

In biology and medicine, the compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to facilitate the formation of complex molecular structures makes it valuable in drug discovery and development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a ligand in catalytic processes helps improve the efficiency and selectivity of various industrial reactions .

Mechanism of Action

The mechanism of action of (2-Aminoethyl)di-tert-butylphosphonium tetrafluoroborate involves its role as a ligand in catalytic reactions. The compound coordinates with metal catalysts to form active catalytic species that facilitate the desired chemical transformations. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states, which are crucial for the efficiency of the catalytic process .

Comparison with Similar Compounds

Similar Compounds

Tri-tert-butylphosphine tetrafluoroborate: Similar in structure but lacks the aminoethyl group.

Triphenylphosphine tetrafluoroborate: Contains phenyl groups instead of tert-butyl groups.

Tris(dimethylamino)phosphine: Contains dimethylamino groups instead of tert-butyl groups.

Uniqueness

(2-Aminoethyl)di-tert-butylphosphonium tetrafluoroborate is unique due to its aminoethyl group, which provides additional reactivity and versatility in chemical synthesis. This feature allows it to participate in a broader range of reactions compared to its similar counterparts .

Biological Activity

(2-Aminoethyl)di-tert-butylphosphonium tetrafluoroborate is a phosphonium salt that has garnered attention for its potential biological applications. The unique structure of this compound, characterized by the presence of two tert-butyl groups and an aminoethyl moiety, suggests a range of interactions with biological systems. This article explores the available data regarding its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a phosphonium salt with the following characteristics:

- Molecular Formula : C₁₄H₃₄BF₄N

- Molecular Weight : 303.23 g/mol

- Solubility : Highly soluble in polar solvents

- Structure : Features bulky tert-butyl groups that provide steric hindrance, influencing its reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The phosphonium ion can interact with cellular membranes, potentially altering membrane permeability and affecting ion transport.

- Antimicrobial Properties : Similar phosphonium compounds have demonstrated antimicrobial activity by disrupting microbial cell membranes, suggesting that this compound may exhibit similar properties.

- Cellular Signaling Modulation : The presence of the amino group may allow for interactions with various receptors or enzymes involved in cellular signaling pathways.

Cytotoxicity and Cancer Research

In cancer research, phosphonium compounds have been evaluated for their ability to induce apoptosis in tumor cells. A notable study involving structurally similar phosphonium salts revealed their capacity to inhibit cell proliferation in various cancer cell lines through mechanisms such as mitotic arrest and induction of apoptotic pathways. This raises the possibility that this compound could be explored as a therapeutic agent against specific cancers.

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C10H25BF4NP |

|---|---|

Molecular Weight |

277.09 g/mol |

IUPAC Name |

2-aminoethyl(ditert-butyl)phosphanium;tetrafluoroborate |

InChI |

InChI=1S/C10H24NP.BF4/c1-9(2,3)12(8-7-11)10(4,5)6;2-1(3,4)5/h7-8,11H2,1-6H3;/q;-1/p+1 |

InChI Key |

YCZSOYLIVBURFG-UHFFFAOYSA-O |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)(C)[PH+](CCN)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.